Copper dimethyldithiocarbamate
Overview
Description
Copper dimethyldithiocarbamate is an organometallic compound with the chemical formula ( \text{Cu}(C_3H_6NS_2)_2 ). It is known for its distinctive orange to dark red color and is widely used in various industrial and scientific applications. This compound is particularly notable for its role as an ultra-accelerator in the vulcanization of rubber and as a stabilizer for synthetic elastomers and polyethers .
Scientific Research Applications
Copper dimethyldithiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Copper dimethyldithiocarbamate (also known as Copper(II) dimethyldithiocarbamate) primarily targets bacterial cells , particularly Streptococcal species . It has been found to be a potent copper-dependent antimicrobial against several pathogens, including Streptococcus pneumoniae .
Mode of Action
The compound works by significantly increasing the intrabacterial concentration of copper . This puts stress on the bacteria to export copper before mismetallation inactivates or reduces the efficiency of key bacterial enzymes, eventually leading to bacterial death .
Biochemical Pathways
The compound’s mode of action affects the copper homeostasis within the bacterial cells . By increasing the intrabacterial concentration of copper, it disrupts the normal functioning of key bacterial enzymes, leading to cell death .
Pharmacokinetics
The compound rapidly accumulates within cells . It enters vascular endothelial cells via CTR1-independent mechanisms . The stoichiometry of dimethyldithiocarbamate (DMDC) to copper is 2:1 .
Result of Action
The result of the compound’s action is the death of bacterial cells . By increasing the intrabacterial concentration of copper, it causes stress on the bacteria, leading to the inactivation of key bacterial enzymes and eventually bacterial death .
Safety and Hazards
Copper dimethyldithiocarbamate is classified as having acute toxicity (inhalation: dust, mist) Category 2, and serious eye damage/eye irritation Category 2A . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Compounds derived from N,N-dimethyldithiocarbamate, such as Copper dimethyldithiocarbamate, have been found to be effective copper-dependent antimicrobials against several pathogens, including Streptococcus pneumoniae . This suggests that derivatizing dimethyldithiocarbamate holds promise as potent bactericidal antibiotics against S. pneumoniae .
Biochemical Analysis
Biochemical Properties
Copper dimethyldithiocarbamate shows a rich and diverse coordination chemistry . It supports Cu(I), Cu(II), and Cu(III) and interacts with a range of enzymes, proteins, and other biomolecules . The nature of these interactions is diverse, with the compound showing a rich coordination chemistry .
Cellular Effects
This compound rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins without cytotoxic effects . While copper bis(2-hydroxyethyl)dithiocarbamate activated Nrf2, copper ion, diethyldithiocarbamate ligand with or without zinc or iron failed to exhibit this activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It interacts with a range of oxidants to afford Cu(III) complexes, in which copper remains in a square-planar geometry, but Cu–S bonds shorten by approximately 0.1 Å . This interaction suggests that the intramolecular interaction between copper and dithiocarbamate ligand is important for the activation of the transcription factor .
Metabolic Pathways
This compound is involved in various metabolic pathways. The redox activity and biogenicity of copper ions provide multiple pathways of biological activity . The pharmacological properties of metal complexes can be fine-tuned by varying the nature of the ligand and donor atoms .
Transport and Distribution
This compound rapidly enters vascular endothelial cells via CTR1-independent mechanisms . This suggests that the compound has a unique transport and distribution mechanism within cells and tissues.
Subcellular Localization
Given its rapid accumulation within cells and its ability to induce nuclear translocation of Nrf2 , it can be inferred that the compound may localize within the nucleus of cells.
Preparation Methods
Copper dimethyldithiocarbamate can be synthesized through several methods, including:
Reaction with Copper Salts: One common method involves the reaction of dimethyldithiocarbamate salts with copper(II) salts. The reaction typically occurs in an aqueous medium, where the copper(II) ions react with the dimethyldithiocarbamate anions to form the desired compound.
Industrial Production: Industrially, the compound is produced by reacting sodium dimethyldithiocarbamate with copper sulfate in water.
Chemical Reactions Analysis
Copper dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes. This reaction typically involves the use of strong oxidizing agents.
Reduction: Reduction of this compound can yield copper(I) complexes. This reaction often requires reducing agents such as hydrazine.
Substitution: The compound can undergo substitution reactions where the dimethyldithiocarbamate ligands are replaced by other ligands.
Comparison with Similar Compounds
Copper dimethyldithiocarbamate is part of a broader class of copper dithiocarbamate complexes. Similar compounds include:
Copper diethyldithiocarbamate: This compound is similar in structure but has ethyl groups instead of methyl groups.
Copper dibutyldithiocarbamate: This compound has butyl groups and is used as a stabilizer in the rubber industry.
Copper diisopropyldithiocarbamate: This compound has isopropyl groups and is used in similar applications as the other copper dithiocarbamates.
This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
copper;N,N-dimethylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQIAGHKFLHIA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CuN2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020345 | |
Record name | Copper dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; Insoluble in cold water; [R.T. Vanderbilt MSDS] | |
Record name | Copper(II) dimethyldithiocarbamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8065 | |
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CAS No. |
137-29-1 | |
Record name | Copper dimethyldithiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copper, bis(dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Copper dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper bis(dimethyldithiocarbamate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | COPPER DIMETHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3D0AX36Y9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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